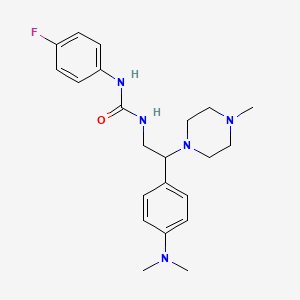

![molecular formula C23H27BrN2O2 B2430591 10-(4-Bromophenyl)-5,6-dimethyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one; ethanol CAS No. 1797376-65-8](/img/structure/B2430591.png)

10-(4-Bromophenyl)-5,6-dimethyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one; ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

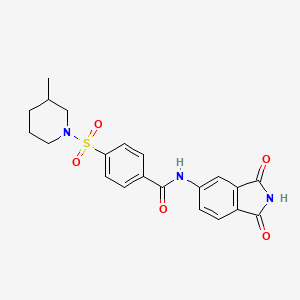

10-(4-Bromophenyl)-5,6-dimethyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one; ethanol is a useful research compound. Its molecular formula is C23H27BrN2O2 and its molecular weight is 443.385. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalytic Applications

- Stereoselective Mannich Reactions : A derivative of Tröger's base, which is structurally related to the specified compound, has been used as an efficient catalyst for Mannich reactions. These reactions produced β-amino ketones with excellent stereoselectivity (Wu et al., 2009).

Synthesis and Structural Analysis

- Cyclomer Formation and Photoreactivity : Research involving a similar compound highlighted the formation of a cyclomer through intramolecular cyclization, demonstrating stability at room temperature. The compound showed photoreactivity under specific conditions, highlighting its potential in light-sensitive applications (Muramatsu et al., 2005).

- Formation of Oxygen-Bridged Heterocycles : Studies involving the Hantzsch synthesis process, which resembles the structure of the specified compound, have led to the formation of various oxygen-bridged heterocycles. This indicates potential applications in synthesizing complex organic structures (Svetlik et al., 1988).

Photophysical and Electrochemical Properties

- Synthesis and Properties of Diazaspiro Compounds : Research on diazaspiro compounds, which share structural similarities with the specified chemical, focused on their synthesis, photophysical behavior, solvatochromic analysis, and electrochemical properties. These studies indicate potential in photophysical applications (Aggarwal & Khurana, 2015).

Molecular Structure Studies

- Crystal and Molecular Structure Analysis : Investigations into related cyclic compounds have provided detailed insights into their molecular and crystal structures, which is crucial for understanding their chemical behavior and potential applications in material science (Newton et al., 1967).

Mechanism of Action

Target of Action

The primary target of this compound is Acetylcholinesterase (AchE) . AchE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates . It plays a crucial role in nerve impulse transmission, and any reduction in its activity can lead to dramatic behavioral changes, body movement impairment, and even reduced survival rates .

Mode of Action

The compound interacts with its target, AchE, by inhibiting its activity . This inhibition disrupts the normal hydrolysis of acetylcholine, thereby affecting the transmission of nerve impulses

Biochemical Pathways

The compound’s action on AchE affects the cholinergic nervous system . This system is responsible for transmitting signals in the nervous system through the neurotransmitter acetylcholine. By inhibiting AchE, the compound disrupts this system, leading to a variety of downstream effects .

Result of Action

The inhibition of AchE by the compound leads to an accumulation of acetylcholine in the nervous system . This can result in a variety of molecular and cellular effects, including changes in nerve impulse transmission and potential behavioral changes . .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of the compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with AchE . .

Properties

IUPAC Name |

6-(4-bromophenyl)-2,3-dimethyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one;ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21BrN2O.C2H6O/c1-12-10-17-18(11-13(12)2)24-21(14-6-8-15(22)9-7-14)20-16(23-17)4-3-5-19(20)25;1-2-3/h6-11,21,23-24H,3-5H2,1-2H3;3H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJZNLABADUKRNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO.CC1=CC2=C(C=C1C)NC3=C(C(N2)C4=CC=C(C=C4)Br)C(=O)CCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-(furan-2-yl)-4,6-dioxo-2-(o-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2430524.png)

![N1-([2,3'-bifuran]-5-ylmethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide](/img/structure/B2430525.png)

![3-Methyl-5-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]sulfonyl-1,3-benzoxazol-2-one](/img/structure/B2430526.png)